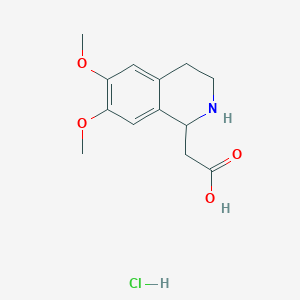

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride” is a member of isoquinolines . It has been used as a starting material for the synthesis of more complex isoquinolines and quinolizidines . The empirical formula of the compound is C13H18ClNO4 .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The strong acids and elevated temperatures used in the Pomeranz–Fritsch cyclization step can be replaced by a combination of silyl triflate and a sterically encumbered pyridine base , which allows acetal activation under milder, more chemoselective conditions.Molecular Structure Analysis

The molecular structure of the compound can be represented by the SMILES stringO=C(O)CC(N(C)CC1)C2=C1C=C(OC)C(OC)=C2 . The molecular weight of the compound is 287.739 Da . Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the synthesis of more complex isoquinolines and quinolizidines . It also plays a role in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .Physical And Chemical Properties Analysis

The compound is a solid . The empirical formula of the compound is C13H18ClNO4 and its molecular weight is 287.739 Da .作用機序

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride(6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)acetic acid hydrochloride has been found to act as an agonist of the G-protein coupled receptor (GPCR) family. The compound binds to the GPCR, activating the receptor and triggering a cascade of biochemical reactions. The activation of the GPCR leads to the release of neurotransmitters, which can then act on other neurons in the brain. The compound has also been found to modulate the activity of ion channels, which can affect the flow of ions across the cell membrane.

Biochemical and Physiological Effects

This compound(6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)acetic acid hydrochloride has been found to have a variety of biochemical and physiological effects. The compound has been found to modulate the release of neurotransmitters, such as dopamine, serotonin and norepinephrine. In addition, it has been found to affect the activity of ion channels, which can lead to changes in neuronal excitability and synaptic plasticity. The compound has also been found to affect the expression of various genes, which can lead to changes in cell proliferation and differentiation.

実験室実験の利点と制限

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride(6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)acetic acid hydrochloride has several advantages for laboratory experiments. The compound is relatively inexpensive and easy to synthesize, and can be purified using column chromatography or recrystallization. In addition, the compound is stable and can be stored for long periods of time without degradation. The main limitation of the compound is its potential toxicity, which can be minimized by using appropriate safety protocols.

将来の方向性

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride(6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)acetic acid hydrochloride has potential for further research in the fields of neuroscience, pharmacology and biochemistry. In particular, further studies could be conducted to investigate the compound’s effects on gene expression and its potential as an agonist or antagonist of various receptors. In addition, the compound could be studied for its potential applications in drug development, as well as its potential as an anti-inflammatory or anti-cancer agent. Finally, further research could be conducted to investigate the compound’s potential effects on cognitive processes and behavior.

合成法

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride(6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)acetic acid hydrochloride can be synthesized from the reaction of 1-methyl-2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride(6,7-dimethoxy-1,2,3,4-THIQ-1-yl)ethanone and hydrochloric acid. The reaction is carried out in a flask at a temperature of 40-50°C, and the resulting product is a white crystalline solid. The product can be purified using column chromatography or recrystallization.

科学的研究の応用

2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid hydrochloride(6,7-Dimethoxy-1,2,3,4-THIQ-1-yl)acetic acid hydrochloride has been used in a variety of scientific research applications. The compound has been studied for its potential effects on the central nervous system, and has been used in experiments to investigate its effects on neurotransmitter release, neuronal excitability and synaptic plasticity. In addition, the compound has been studied for its potential applications in pharmacology and biochemistry. It has been used in studies to investigate its effects on ion channels, and its potential as an agonist or antagonist of various receptors.

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

Preliminary studies suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Transport and Distribution

Future studies should focus on identifying any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

特性

IUPAC Name |

2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4.ClH/c1-17-11-5-8-3-4-14-10(7-13(15)16)9(8)6-12(11)18-2;/h5-6,10,14H,3-4,7H2,1-2H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKFRSNKCMMOGFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(NCCC2=C1)CC(=O)O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(2-methoxyphenyl)thiazol-2-amine hydrochloride](/img/structure/B2979297.png)

![4-morpholin-4-ylsulfonyl-N-[4-[4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]benzamide](/img/structure/B2979302.png)

![2-[(3-Phenyl-2,1-benzoxazol-5-yl)formamido]acetic acid](/img/structure/B2979306.png)

![4-(4-Methylpiperazin-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2979311.png)

![3-methoxy-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2979312.png)